methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate
CAS No.: 450346-32-4
Cat. No.: VC6964279
Molecular Formula: C12H10N4O5
Molecular Weight: 290.235
* For research use only. Not for human or veterinary use.
![methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate - 450346-32-4](/images/structure/VC6964279.png)
Specification
CAS No. | 450346-32-4 |
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Molecular Formula | C12H10N4O5 |
Molecular Weight | 290.235 |
IUPAC Name | methyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate |
Standard InChI | InChI=1S/C12H10N4O5/c1-20-12(17)7-2-4-8(5-3-7)21-11-9(16(18)19)10(13)14-6-15-11/h2-6H,1H3,(H2,13,14,15) |
Standard InChI Key | MFRSDKLDESDLNG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrimidine ring substituted at the 4-position with an oxybenzoate group and at the 5- and 6-positions with nitro and amino groups, respectively. The methyl ester at the para position of the benzene ring introduces steric and electronic effects that influence solubility and reactivity.
Key Structural Features:
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Pyrimidine Ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.
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Nitro Group (NO₂): Electron-withdrawing substituent at the 5-position, enhancing electrophilic character at adjacent positions .
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Amino Group (NH₂): Electron-donating group at the 6-position, creating a push-pull electronic environment that may stabilize charge-transfer interactions.
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Methyl Benzoate: Provides lipophilicity and serves as a leaving group in ester hydrolysis reactions .
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations on analogous nitro-pyrimidines suggest a planar geometry for the pyrimidine ring, with slight distortion due to steric interactions between the nitro and amino groups . The nitro group’s electron-withdrawing nature polarizes the ring, increasing susceptibility to nucleophilic attack at the 2- and 4-positions.
Table 1: Predicted Physicochemical Properties
Synthesis and Purification
Synthetic Routes
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzoic acid methyl ester and 4-chloro-5-nitro-6-aminopyrimidine. This method parallels reactions documented for 2,4-dichloro-5-nitropyrimidine derivatives .
Representative Procedure:
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Reagents:
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4-Hydroxybenzoic acid methyl ester (1.2 equiv)
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4-Chloro-5-nitro-6-aminopyrimidine (1.0 equiv)
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N,N-Diisopropylethylamine (DIEA, 2.5 equiv)
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Anhydrous tetrahydrofuran (THF)
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Conditions:
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Temperature: −78°C → 25°C (gradual warming)
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Reaction Time: 12–18 hours
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Atmosphere: Nitrogen
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Mechanism:
The alkoxide ion generated from the methyl benzoate attacks the electron-deficient C4 position of the pyrimidine ring, displacing chloride. DIEA neutralizes HCl byproduct, driving the reaction forward .
Table 2: Optimization Parameters for Synthesis
Parameter | Optimal Range | Impact on Yield |
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Solvent | THF/Dioxane (3:1) | Maximizes nucleophilicity |
Temperature | −78°C → RT | Prevents side reactions |
Base | DIEA | Superior to Et₃N for SNAr |
Purification Strategies
Crude product is typically purified via:
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Recrystallization: Ethanol/water mixtures (70:30 v/v) yield pale yellow crystals.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent .
Reactivity and Functionalization
Electrophilic Sites
The nitro group activates the pyrimidine ring toward substitution. Key reactive positions include:
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C2: Susceptible to amination or alkoxylation.
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C4: Already occupied by the benzoate group; potential site for ring-opening reactions under strong acidic conditions.
Reductive Transformations
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄), yielding methyl 4-[(6-amino-5-aminopyrimidin-4-yl)oxy]benzoate—a diamine derivative with enhanced hydrogen-bonding capacity .
Table 3: Reduction Conditions and Outcomes
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